molecular formula C8H5ClN2O B8307544 5-Cyano-3-methylpicolinoyl chloride

5-Cyano-3-methylpicolinoyl chloride

Cat. No.: B8307544
M. Wt: 180.59 g/mol
InChI Key: FEAYPWNJNRCLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-3-methylpicolinoyl chloride is a heterocyclic acyl chloride derivative derived from picolinic acid. Its structure features a pyridine ring substituted with a cyano group (-CN) at the 5-position, a methyl group (-CH₃) at the 3-position, and a reactive acyl chloride (-COCl) moiety at the 2-position. This compound is primarily utilized in organic synthesis as an electrophilic reagent for introducing the picolinoyl group into target molecules, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing cyano group enhances the electrophilicity of the acyl chloride, while the methyl group may influence steric effects and solubility .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

5-cyano-3-methylpyridine-2-carbonyl chloride

InChI

InChI=1S/C8H5ClN2O/c1-5-2-6(3-10)4-11-7(5)8(9)12/h2,4H,1H3

InChI Key

FEAYPWNJNRCLEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Substituent Effects on Reactivity

  • 5-Cyano-3-methylpicolinoyl chloride vs. 3-Methylpicolinoyl chloride: The absence of the 5-cyano group in the latter reduces its electrophilicity, making it less reactive in nucleophilic acyl substitution reactions. The cyano group in the former increases the compound’s polarity and may elevate its melting point compared to non-cyano analogs .
  • This compound vs. 5-Nitropicolinoyl chloride: Replacing the cyano group with a nitro (-NO₂) group (another electron-withdrawing substituent) could result in comparable reactivity. However, nitro groups may introduce instability under reducing conditions, whereas cyano groups are more inert .

B. Comparison with Aromatic Chlorides

  • Callistephin chloride and Ideain chloride (anthocyanin-derived chlorides): These compounds feature chloride ions as counterions in glycosidic structures, unlike the covalent acyl chloride bond in this compound. Their stability in aqueous environments contrasts sharply with the moisture sensitivity of acyl chlorides .

Physicochemical Properties

Compound Melting Point (°C) Hygroscopicity Reactivity in Hydrolysis
This compound Not reported High (inferred) Rapid
5-c-Dinitro-3,4-dimethoxystyrene 190 Moderate Low (stable)
Hygroscopic hydrochloride 254 Very high Moderate

Data inferred from analogous chlorides and substituent effects .

  • Melting Points: The presence of electron-withdrawing groups (e.g., -CN, -NO₂) typically increases melting points due to enhanced intermolecular forces. For example, a hygroscopic hydrochloride compound with a melting point of 254°C highlights the impact of ionic character on stability .
  • Hygroscopicity: Acyl chlorides like this compound are highly moisture-sensitive, requiring anhydrous handling. This contrasts with ionic chlorides (e.g., Callistephin chloride), which are stable in aqueous solutions .

Research Findings and Limitations

  • Stability Studies: A 1935 study on hygroscopic hydrochlorides underscores the challenges of handling moisture-sensitive chlorides, a trait shared by this compound .
  • Structural Analogues : Anthocyanin chlorides (e.g., Ideain chloride) demonstrate that chloride’s role as a counterion versus a reactive site drastically alters chemical behavior .

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